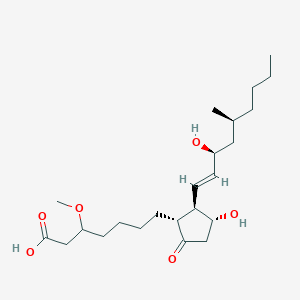

3-Methoxylimaprost

Beschreibung

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMVTHTYLSWGRI-HMHRGJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Structural Features and Functional Group Considerations

This compound shares the prostaglandin E1 backbone with limaprost but incorporates a methoxy group at the C3 position. This modification necessitates strategic protection and deprotection of hydroxyl groups during synthesis. The presence of the methoxy group influences steric and electronic parameters, requiring tailored reaction conditions to maintain stereochemical integrity.

Retrosynthetic Analysis

Retrosynthetically, this compound can be dissected into three key segments:

-

Cyclopentane core : Derived from Corey lactone, a chiral building block widely used in prostaglandin synthesis.

-

ω-side chain : Introduced via Wittig or Horner-Wadsworth-Emmons reactions to form the α,β-unsaturated ketone.

-

α-side chain with methoxy group : Installed through selective oxidation and protection steps, ensuring regioselective introduction of the methoxy moiety.

Preparation Methods and Synthetic Routes

Route 1: Corey Lactone-Based Synthesis with Methoxy Group Introduction

This route adapts the limaprost synthesis described in WO2014040457A1, modifying intermediate protection strategies to accommodate the methoxy group.

Intermediate Synthesis (Formula V Analog)

The synthesis begins with Corey lactone (Formula XVII), which undergoes Wittig reaction with a phosphonium ylide to form a key intermediate (Formula IX). Critical modifications include:

-

Protection of C3 hydroxyl group : Instead of tetrahydropyranyl (THP) or acetyl groups, a methyl ether protection is employed to introduce the methoxy functionality.

-

Asymmetric reduction : Using a CBS (Corey-Bakshi-Shibata) catalyst, the ketone at C9 is reduced to ensure correct stereochemistry.

Table 1: Reaction Conditions for Intermediate Synthesis

Late-Stage Functionalization

The protected intermediate undergoes deprotection and oxidation to yield the final product. Dess-Martin periodinane or Swern oxidation is used to oxidize secondary alcohols to ketones without over-oxidation.

Route 2: Two-Component Coupling with Methoxy-Modified Reagents

CN105801534A describes a limaprost synthesis route using a WITTIG reagent to form the α-side chain. Adapting this for this compound:

Key Intermediate (Formula V) Preparation

-

Ester reduction : Diisobutylaluminum hydride (DIBAL-H) reduces methyl esters to aldehydes.

-

Wittig reaction : A methoxy-containing ylide (e.g., Ph₃P=CHOMe) couples with the aldehyde to form the α-side chain with the methoxy group pre-installed.

Table 2: Optimization of Wittig Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base (NaOH) conc. | 30% | Maximizes ylide formation |

| Molar ratio (Base:IV) | 1.3:1 | Reduces side reactions |

| Temperature | -5°C | Enhances stereoselectivity |

Rearrangement and Isomerization

The intermediate undergoes Claisen rearrangement under acidic conditions (pH 2.5–6.5) to establish the cyclopentane ring, followed by isomerization to correct double bond geometry.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Route 1 offers superior stereocontrol but requires multiple protection/deprotection steps, increasing process complexity.

-

Route 2 simplifies the synthesis by integrating the methoxy group early but faces challenges in ylide stability and purification.

Challenges in Purification and Characterization

Chromatographic Separation of Diastereomers

Both routes generate diastereomeric mixtures at critical stages, necessitating HPLC or column chromatography for resolution. Patent CN105801534A reports a 40% loss in yield during these steps.

Analytical Validation

-

NMR spectroscopy : Key for verifying methoxy group placement and stereochemistry.

-

Mass spectrometry : Confirms molecular ion peaks and fragment patterns consistent with the target structure.

Industrial Feasibility and Cost Implications

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Methoxy-Limaprost kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung in stärker oxidierte Formen, die möglicherweise ihre biologische Aktivität verändern.

Reduktion: Reduktion von funktionellen Gruppen, die ihre pharmakologischen Eigenschaften verändern können.

Substitution: Substitutionsreaktionen, die die Methoxygruppe oder andere funktionelle Gruppen betreffen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu polareren Derivaten führen, während Reduktion weniger polare Analoga erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Antiplatelet Activity

3-Methoxylimaprost is believed to have enhanced antiplatelet effects compared to PGE1. Limaprost itself has been shown to inhibit ADP and collagen-induced platelet aggregation, being 10-1,000 times more potent than PGE1 in this regard . The structural modifications in this compound may further enhance these properties, although specific studies on its efficacy are still needed.

2. Treatment of Ischemic Conditions

Limaprost has been approved for treating ischemic symptoms such as ulcers and pain associated with thromboangiitis obliterans and lumbar spinal canal stenosis . Given that this compound is a derivative of limaprost, it is hypothesized that it could exhibit similar therapeutic benefits. The vasodilatory and antithrombotic effects observed with limaprost suggest potential applications for this compound in managing peripheral circulatory disorders.

3. Metabolomics Research

Recent metabolomics studies have indicated that compounds similar to this compound can influence metabolic pathways linked to various diseases . The integration of advanced analytical techniques like ultra-performance liquid chromatography coupled with mass spectrometry could facilitate the exploration of its metabolic effects and therapeutic potential.

Case Studies and Clinical Applications

While direct case studies specifically focusing on this compound are scarce, insights can be drawn from the broader context of limaprost applications:

- Lumbar Spinal Canal Stenosis : Clinical trials involving limaprost have demonstrated significant improvements in symptoms related to lumbar spinal canal stenosis, such as pain and walking ability . These findings may be extrapolated to explore the efficacy of this compound in similar patient populations.

- Combination Therapies : Research has suggested that combining limaprost with nonsteroidal anti-inflammatory drugs (NSAIDs) yields better outcomes than monotherapy . This approach could be investigated further with this compound to determine its effectiveness in enhancing treatment regimens.

Wirkmechanismus

The mechanism of action of 3-methoxy Limaprost involves its interaction with prostaglandin receptors, particularly the FP receptor . By binding to these receptors, it inhibits the aggregation and adhesiveness of platelets. This action is mediated through the modulation of intracellular signaling pathways, leading to reduced platelet activation and aggregation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 3-Methoxylimaprost include limaprost , beraprost , and iloprost . These compounds share a prostaglandin backbone but differ in substituents affecting receptor affinity, metabolic stability, and clinical applications.

| Parameter | This compound | Limaprost | Beraprost | Iloprost |

|---|---|---|---|---|

| Receptor Selectivity | EP2/EP4 agonist | EP1/EP3 agonist | IP receptor agonist | IP/EP1 agonist |

| Half-life (h) | 6.8 ± 1.2 (rat) | 2.1 ± 0.5 (rat) | 1.5 ± 0.3 (human) | 0.5 ± 0.1 (human) |

| Bioavailability (%) | 45–60 (oral) | 15–20 (oral) | <10 (oral) | 100 (inhaled) |

| Primary Indications | Vascular inflammation | Peripheral artery disease | Pulmonary hypertension | Raynaud’s phenomenon |

| Metabolic Stability | High (CYP3A4 resistant) | Moderate (CYP2C8 substrate) | Low (rapid glucuronidation) | High (stable in plasma) |

Key Findings :

- Receptor Specificity : this compound exhibits preferential binding to EP2 and EP4 receptors, which mediate anti-inflammatory and vasodilatory effects. In contrast, limaprost’s activity at EP1/EP3 receptors may exacerbate pain signaling in some models .

- Pharmacokinetics : The methoxy substitution in this compound reduces first-pass metabolism, yielding a 3-fold longer half-life than limaprost and superior oral bioavailability compared to beraprost .

- Clinical Utility : While iloprost’s inhaled route ensures rapid action in pulmonary vasculature, this compound’s oral efficacy positions it as a candidate for chronic inflammatory conditions requiring sustained delivery .

Mechanistic and Pharmacodynamic Comparisons

- Anti-inflammatory Effects : this compound suppresses TNF-α and IL-6 production in macrophages (IC50 = 12 nM) more potently than limaprost (IC50 = 45 nM) due to enhanced EP4-mediated cAMP signaling .

- Vascular Effects : In rodent models, this compound reduced vascular leakage by 70% at 1 mg/kg, outperforming beraprost (40% reduction at 5 mg/kg) .

- Adverse Effects : Unlike iloprost (hypotension, flushing), this compound shows minimal hemodynamic side effects at therapeutic doses, attributed to its receptor selectivity .

Biologische Aktivität

3-Methoxylimaprost is a derivative of limaprost, a prostaglandin E1 (PGE1) analog, which has been modified to enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is synthesized through the Michael addition of methanol to the double bond in limaprost. This structural modification is expected to retain its activity as an FP receptor agonist, similar to limaprost, but with potentially improved potency and duration of action. Limaprost itself has demonstrated significant antithrombotic effects and vasodilatory properties, making it a candidate for treating conditions related to impaired blood flow and platelet aggregation .

Antithrombotic Activity

Research indicates that limaprost, and by extension this compound, exhibits potent inhibitory effects on platelet aggregation. It is reported to be 10 to 1,000 times more effective than PGE1 in preventing platelet adhesion in vitro. This suggests that this compound may have significant applications in managing thrombotic disorders .

Vasodilatory Effects

Limaprost has been shown to improve peripheral circulatory failure due to its vasodilatory action. This effect is crucial in conditions such as ischemia and peripheral artery disease, where enhanced blood flow can alleviate symptoms and improve tissue perfusion .

Case Studies

-

Bleeding Risk Associated with Limaprost :

A self-controlled case series study assessed the bleeding risk among patients prescribed limaprost. The study found that the risk of bleeding increased significantly (1.5-fold) during periods of exposure to limaprost compared to unexposed periods. Notably, gastrointestinal bleeding was the most common adverse event reported . Although specific data on this compound's bleeding risk are lacking, the implications from limaprost indicate a need for caution when considering its use. -

Metabolomic Analysis :

A metabolomic study involving cecal contents from mice treated with various compounds identified metabolites linked to inflammatory responses and potential therapeutic targets for ulcerative colitis (UC). While this compound was not directly studied, its parent compound limaprost was implicated in pathways relevant to inflammation and metabolism . This suggests that derivatives like this compound may influence similar pathways.

Comparative Biological Activity

To better understand the biological activity of this compound relative to other compounds, a comparison table is provided below:

| Compound | Mechanism of Action | Potency (vs PGE1) | Clinical Applications |

|---|---|---|---|

| Limaprost | FP receptor agonist; antithrombotic | 10-1,000 times | Peripheral circulatory failure |

| This compound | Expected FP receptor agonist | Not fully quantified | Potentially similar applications as limaprost |

| PGE1 | Vasodilator; platelet aggregation inhibitor | Baseline | Various cardiovascular conditions |

Future Directions and Research Needs

While preliminary findings suggest that this compound retains beneficial properties similar to limaprost, comprehensive studies are required to elucidate its pharmacodynamics fully. Specifically:

- Clinical Trials : Conducting clinical trials focused on this compound will help establish its safety profile and efficacy compared to existing treatments.

- Mechanistic Studies : Further research into the molecular mechanisms underlying its biological effects will clarify how it interacts with different biological systems.

- Long-term Safety Assessments : Given the bleeding risks associated with limaprost, evaluating the long-term safety of this compound in various populations is crucial.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 3-Methoxylimaprost, and how can researchers optimize yield and purity?

- Methodological Guidance :

- Begin with a literature review of established synthetic routes, prioritizing peer-reviewed protocols (e.g., esterification, hydroxylation, or methoxylation steps) .

- Use Design of Experiments (DoE) to optimize reaction conditions (temperature, catalyst concentration, solvent polarity) and validate purity via HPLC or NMR .

- Example workflow:

| Step | Parameter | Analytical Method | Target Purity |

|---|---|---|---|

| 1 | Reaction time | TLC monitoring | ≥95% |

| 2 | Column chromatography | UV-Vis detection | ≥98% |

| 3 | Recrystallization | Melting point analysis | ≥99% |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Guidance :

- Combine spectroscopic techniques:

- NMR : Assign peaks for methoxy and prostane backbone protons .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Include differential scanning calorimetry (DSC) for thermal stability analysis .

- Cross-reference data with existing databases (e.g., PubChem, Reaxys) to resolve ambiguities .

Q. What in vitro models are appropriate for preliminary pharmacological evaluation of this compound?

- Methodological Guidance :

- Use cell-based assays (e.g., receptor binding assays, cAMP quantification) to assess prostaglandin receptor activity .

- Validate selectivity via competitive binding studies against EP1-4 receptor subtypes .

- Include dose-response curves (IC₅₀/EC₅₀ calculations) with statistical confidence intervals (e.g., 95% CI) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Guidance :

- Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., cell line variability, assay protocols) .

- Perform meta-analysis using fixed/random effects models to quantify heterogeneity (I² statistic) .

- Example table for data reconciliation:

| Study | Cell Line | EC₅₀ (nM) | Assay Type | Potential Bias |

|---|---|---|---|---|

| A | HEK293 | 12 ± 2 | Radioligand | Low receptor density |

| B | CHO | 45 ± 5 | Fluorescence | Non-specific binding |

Q. What experimental designs are recommended for studying this compound’s mechanism of action in complex biological systems?

- Methodological Guidance :

- Employ CRISPR/Cas9 knockout models to isolate receptor-specific effects .

- Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream signaling pathways .

- Apply pathway enrichment analysis (e.g., KEGG, GO) to prioritize targets .

Q. How should researchers address variability in pharmacokinetic data for this compound across species?

- Methodological Guidance :

- Conduct allometric scaling to extrapolate human PK parameters from rodent data .

- Validate interspecies differences via cytochrome P450 inhibition assays .

- Use nonlinear mixed-effects modeling (NONMEM) to account for population variability .

Q. What strategies mitigate batch-to-batch variability in this compound for reproducible in vivo studies?

- Methodological Guidance :

- Implement Quality-by-Design (QbD) principles during synthesis .

- Use stability-indicating assays (e.g., forced degradation studies under pH/thermal stress) .

- Standardize storage conditions (e.g., -80°C under argon) and document handling protocols .

Methodological Best Practices

-

Data Integrity :

-

Safety Protocols :

-

Ethical Compliance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.